(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol
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Overview
Description
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is a long-chain polyunsaturated alcohol This compound is characterized by its six conjugated double bonds and a hydroxyl group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often long-chain alkenes or alkynes.
Formation of Conjugated Double Bonds:
Hydroxylation: The terminal hydroxyl group is introduced through hydroxylation reactions, which can be performed using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyenes and their reactions.
Biology: Investigated for its potential role in biological membranes and its interaction with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex molecules.
Mechanism of Action
The mechanism of action of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol: Characterized by six conjugated double bonds and a terminal hydroxyl group.
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-one: Similar structure but with a terminal ketone group instead of a hydroxyl group.
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-amine: Similar structure but with a terminal amine group.
Uniqueness
(14E,17E,20E,23E,26,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is unique due to its specific combination of conjugated double bonds and a terminal hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C32H54O |
---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
InChI Key |
XLKSRDFTWSGSGI-SFGLVEFQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCCCCCCCCO |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO |
Origin of Product |
United States |
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